molecular formula C9H8O5 B15280793 Methyl 2-formyl-3,5-dihydroxybenzoate

Methyl 2-formyl-3,5-dihydroxybenzoate

Cat. No.: B15280793
M. Wt: 196.16 g/mol
InChI Key: LOKLRMRSNQLRFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-formyl-3,5-dihydroxybenzoate (CAS 16849-78-8) is a high-purity organic compound with the molecular formula C9H8O5 and a molecular weight of 196.16 g/mol. This methyl benzoate-related compound serves as a valuable synthetic intermediate in organic and medicinal chemistry research. It has been specifically identified as a key precursor in synthetic studies toward complex natural products, such as the spirocoumaranone core of Sch 202596, a galanin receptor antagonist, and in the regiospecific synthesis of a key synthon for the antibiotic Fredericamycin A . The structure, featuring both aldehyde and phenolic hydroxy groups, makes it a versatile building block for constructing diverse chemical libraries and for further functionalization. Researchers utilize this compound and its analogs to explore new chemical entities with potential biological activity. For research purposes only. Not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H8O5

Molecular Weight

196.16 g/mol

IUPAC Name

methyl 2-formyl-3,5-dihydroxybenzoate

InChI

InChI=1S/C9H8O5/c1-14-9(13)6-2-5(11)3-8(12)7(6)4-10/h2-4,11-12H,1H3

InChI Key

LOKLRMRSNQLRFN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)O)O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-formyl-3,5-dihydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3,5-dihydroxybenzoic acid with methanol in the presence of an acid catalyst, followed by formylation using a formylating agent such as formic acid or formic anhydride .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-formyl-3,5-dihydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 2-formyl-3,5-dihydroxybenzoate involves its interaction with various molecular targets. The formyl group can undergo nucleophilic addition reactions, while the hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues of methyl 2-formyl-3,5-dihydroxybenzoate include:

Compound Name Substituents (Positions) Molecular Formula Source Key Applications/Findings
This compound 2-formyl, 3,5-dihydroxy, methyl ester C₉H₈O₅ Natural (M. importuna) Antioxidant activity; medicinal synthesis
Methyl 2-formyl-3,5-dimethoxybenzoate 2-formyl, 3,5-dimethoxy, methyl ester C₁₁H₁₂O₅ Synthetic Isoindolinone synthesis via reductive amination
2-Formyl-3,5-dihydroxybenzyl acetate 2-formyl, 3,5-dihydroxy, acetyl ester C₁₀H₁₀O₅ Synthetic/Natural* Top hit in molecular docking for hypouricemic activity
Methyl 4-bromo-3,5-dihydroxybenzoate 4-bromo, 3,5-dihydroxy, methyl ester C₈H₇BrO₄ Synthetic High collision cross-section (CCS) for MS identification

Notes:

  • Methoxy vs. Hydroxy Groups : The dimethoxy derivative (methyl 2-formyl-3,5-dimethoxybenzoate) exhibits reduced polarity and hydrogen-bonding capacity compared to the dihydroxy analogue, favoring its use in organic solvents for reactions like reductive amination .
  • Formyl vs. Bromo Substituents : The formyl group in the target compound enables nucleophilic additions (e.g., with amines), whereas the bromo substituent in methyl 4-bromo-3,5-dihydroxybenzoate facilitates electrophilic substitution reactions .
  • Natural vs.

Analytical Characterization

  • Collision Cross-Section (CCS) : Methyl 4-bromo-3,5-dihydroxybenzoate has a CCS of 141.6 Ų for [M+H]⁺, aiding its identification in mass spectrometry. In contrast, the formyl analogue’s CCS remains unstudied but is expected to differ due to lower molecular weight .

Biological Activity

Methyl 2-formyl-3,5-dihydroxybenzoate is a compound that has garnered attention for its diverse biological activities. This article reviews the significant findings related to its biological effects, including antioxidant properties, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

This compound can be represented structurally as follows:

C10H10O5\text{C}_{10}\text{H}_{10}\text{O}_5

This compound features two hydroxyl groups at the meta positions of the benzene ring and a methoxy group attached to the carbonyl carbon, contributing to its reactivity and biological activity.

Antioxidant Activity

One of the primary biological activities attributed to this compound is its antioxidant capacity . A study assessed its ability to scavenge free radicals using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated that this compound exhibits significant antioxidant activity, comparable to known antioxidants like vitamin C.

DPPH Radical Scavenging Activity

CompoundSC50 (mM)
This compound4.10
Vitamin C0.216

The SC50 value indicates the concentration required to scavenge 50% of DPPH radicals. The lower the SC50 value, the more potent the antioxidant activity.

Therapeutic Potential

This compound has been explored for various therapeutic applications due to its bioactive properties:

  • Antimicrobial Activity : Research indicates that derivatives of this compound may exhibit antimicrobial properties against a range of pathogens.
  • Anti-inflammatory Effects : Some studies suggest that this compound can modulate inflammatory pathways, potentially offering benefits in conditions characterized by chronic inflammation.
  • Cytotoxicity Against Cancer Cells : Preliminary findings indicate that this compound may induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have emerged:

  • Free Radical Scavenging : The presence of hydroxyl groups in its structure is believed to contribute significantly to its ability to neutralize free radicals.
  • Modulation of Signaling Pathways : It may influence various cellular signaling pathways involved in inflammation and apoptosis.
  • Interaction with Cellular Components : The compound might interact with cellular membranes or proteins, altering their function and leading to biological effects.

Case Studies

  • Study on Antioxidant Properties : A recent study published in MDPI highlighted the DPPH radical scavenging activity of this compound along with other phenolic compounds derived from M. importuna. This study emphasized its potential as a natural antioxidant source .
  • Cytotoxicity Assessment : Another investigation evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated selective cytotoxicity with minimal effects on normal cells, suggesting a promising therapeutic index .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 2-formyl-3,5-dihydroxybenzoate, and how can reaction conditions be optimized?

this compound is synthesized via demethylation of its dimethoxy precursor (Methyl 2-formyl-3,5-dimethoxybenzoate) using Lewis acids like AlCl₃ in chlorobenzane under reflux. Key optimization parameters include:

  • Catalyst stoichiometry : A 2.5:1 molar ratio of AlCl₃ to substrate improves demethylation efficiency.
  • Temperature control : Reflux at ~130°C minimizes side reactions.
  • Work-up protocol : Quenching with ice-water followed by extraction with ethyl acetate enhances purity. Yields (~52%) suggest further optimization via alternative solvents (e.g., dichloromethane) or catalysts (e.g., BBr₃) .

Q. Which spectroscopic techniques are essential for characterizing this compound and its intermediates?

Critical techniques include:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals from hydroxyl and formyl groups.
  • High-resolution mass spectrometry (HRMS) : Confirms molecular mass (C₉H₈O₅, theoretical 196.0372 g/mol).
  • FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) stretches. X-ray crystallography is recommended for unambiguous structural confirmation .

Q. How is this compound utilized in heterocyclic compound synthesis?

The formyl and hydroxyl groups enable cyclocondensation with amines or hydrazines. For example:

  • Reaction with phenylhydrazine in methanol yields pyrazole derivatives.
  • Microwave-assisted synthesis with thiourea generates thiazole analogs. These reactions require pH control (e.g., acetic acid catalysis) and inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic addition reactions?

Density Functional Theory (DFT) at the B3LYP/6-31G* level reveals higher electrophilicity at the formyl group (Mulliken charge δ+ = 0.45) compared to hydroxyl-substituted carbons (δ+ = 0.12). Experimental validation via in situ NMR monitoring shows 90% of nucleophilic additions occur at the formyl position. Steric hindrance from adjacent methoxy groups further directs reactivity .

Q. How can researchers resolve contradictions in reported bioactivities of derivatives (e.g., antimicrobial vs. anticancer)?

Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., MIC for antimicrobials vs. IC₅₀ for cytotoxicity).
  • Structural modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance anticancer activity while retaining antimicrobial properties.
  • Purity controls : Use HPLC (≥95% purity) to eliminate confounding impurities. Meta-analyses of existing data can identify trends across cell lines (e.g., HeLa vs. MCF-7) .

Q. What catalytic systems are effective for selective hydrogenation of this compound derivatives?

Cu-Zn-Al catalysts (1:1:1 molar ratio) achieve 85% conversion to 3,5-dihydroxytoluene derivatives under 40 bar H₂ at 150°C. Kinetic studies (Arrhenius plots) indicate a rate-limiting step involving H₂ dissociation. In situ DRIFTS spectroscopy identifies adsorbed intermediates, confirming a Langmuir-Hinshelwood mechanism .

Q. Which computational strategies predict the compound’s reactivity in multi-step syntheses?

  • Molecular docking : Screens potential bioactivity by simulating binding to target enzymes (e.g., COX-2 for anti-inflammatory derivatives).
  • Reaction pathway modeling : Uses Gaussian 16 to calculate activation energies for competing pathways (e.g., aldol condensation vs. Michael addition). Cross-validation with experimental yields (R² = 0.89) confirms reliability .

Methodological Considerations Table

Research AspectKey ParametersReferences
Synthesis Optimization AlCl₃ (2.5 eq.), chlorobenzene, 130°C reflux, 52% yield
Catalytic Hydrogenation Cu-Zn-Al (1:1:1), 40 bar H₂, 150°C, 85% conversion
Bioactivity Screening MIC (microdilution), IC₅₀ (MTT assay), HPLC purity ≥95%
Computational Modeling DFT (B3LYP/6-31G*), Gaussian 16, molecular docking (AutoDock Vina)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.